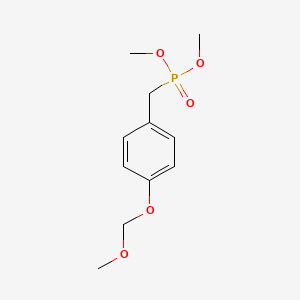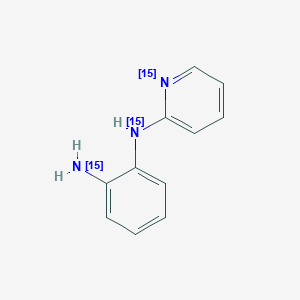
N-(2-Pyridinyl)-1,2-benzenediamine-15N3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Pyridinyl)-1,2-benzenediamine-15N3 is a chemical compound that belongs to the class of aromatic amines It is characterized by the presence of a pyridine ring attached to a benzene ring through an amine linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Pyridinyl)-1,2-benzenediamine-15N3 typically involves the reaction of 2-aminopyridine with 1,2-diaminobenzene under specific conditions. One common method involves the use of a transition metal catalyst, such as copper or nickel, to facilitate the coupling reaction. The reaction is usually carried out in a solvent like dichloromethane at elevated temperatures (around 80°C) for several hours to achieve a high yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of bimetallic catalysts, such as iron-nickel frameworks, can improve the reaction rate and yield. The reaction conditions are optimized to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Pyridinyl)-1,2-benzenediamine-15N3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
N-(2-Pyridinyl)-1,2-benzenediamine-15N3 has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(2-Pyridinyl)-1,2-benzenediamine-15N3 involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate the activity of enzymes and other proteins. The pathways involved in its biological effects include inhibition of enzyme activity and disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Pyridinyl)thiourea: Similar in structure but contains a thiourea group instead of an amine group.
N-(2-Pyridinyl)ketothioacetamide: Contains a ketothioacetamide group, offering different reactivity and applications.
N-(2-Pyridinyl)benzamide: Features a benzamide group, used in different chemical and biological contexts.
Uniqueness
N-(2-Pyridinyl)-1,2-benzenediamine-15N3 is unique due to its specific amine linkage and the presence of nitrogen-15 isotopes, which make it valuable in isotopic labeling studies and advanced research applications .
Propriétés
Formule moléculaire |
C11H11N3 |
|---|---|
Poids moléculaire |
188.20 g/mol |
Nom IUPAC |
2-N-(15N)(115N)pyridin-2-ylbenzene-1,2-di(15N2)amine |
InChI |
InChI=1S/C11H11N3/c12-9-5-1-2-6-10(9)14-11-7-3-4-8-13-11/h1-8H,12H2,(H,13,14)/i12+1,13+1,14+1 |
Clé InChI |
SMNUYINHUNGHMQ-WEQCDQLKSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)[15NH2])[15NH]C2=CC=CC=[15N]2 |
SMILES canonique |
C1=CC=C(C(=C1)N)NC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


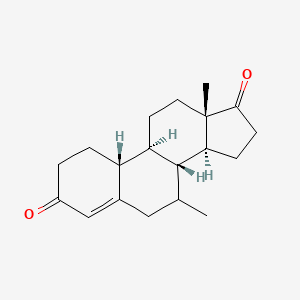
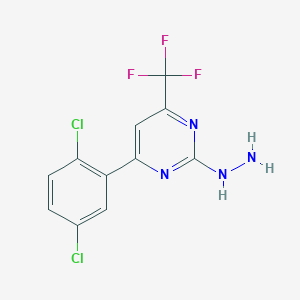
![3-Methyl-1-[1-[3-(methylsulfonyl)phenyl]cyclobutyl]-1-butylamine](/img/structure/B13716850.png)
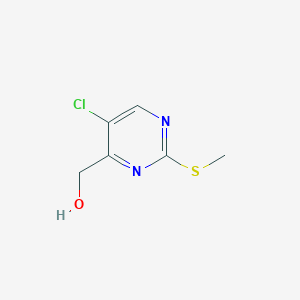

![3-Amino-4-[4'-(methylsulfonyl)-2-biphenylyl]butyric Acid](/img/structure/B13716864.png)
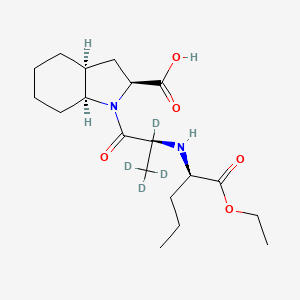
![3-Amino-5-[3-(1H-1,2,4-triazol-1-yl)phenyl]pyrazole](/img/structure/B13716876.png)
![N-Ethyl-4-fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13716887.png)
![N-Isopropyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13716889.png)

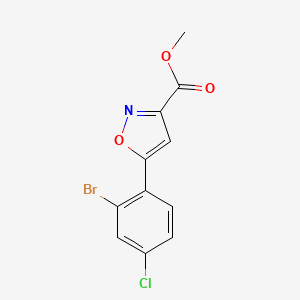
![7-Boc-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-boronic Acid Pinacol Ester](/img/structure/B13716906.png)
